4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride
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Overview
Description
4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride is an organic compound with the molecular formula C11H11ClN2O2. It is a white to light yellow solid that is stable under standard conditions and soluble in organic solvents like methanol and ethanol
Preparation Methods
The synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride typically involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde. The resulting intermediate undergoes further synthetic steps to yield the target compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Scientific Research Applications
4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride can be compared with other imidazole-containing compounds such as:
4-(1H-imidazol-1-yl)benzoic acid: Similar structure but without the hydrochloride group.
2-(1H-imidazol-1-ylmethyl)benzoic acid: Different position of the imidazole ring.
1H-imidazole-4-carboxylic acid: Different substitution pattern on the imidazole ring. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTHHEXWAYFTBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594524 |
Source
|
Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135611-32-4 |
Source
|
Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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